

"2-Ethylhexyl 3,5,5-trimethylhexanoate" as a non-phthalate plasticizer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylhexyl 3,5,5-trimethylhexanoate**

Cat. No.: **B1595931**

[Get Quote](#)

An In-Depth Technical Guide to **2-Ethylhexyl 3,5,5-trimethylhexanoate** as a Non-Phthalate Plasticizer

Abstract

The demand for high-performance, safe, and environmentally benign plasticizers has driven research into alternatives for traditional phthalate-based compounds. **2-Ethylhexyl 3,5,5-trimethylhexanoate** (CAS: 70969-70-9), an ester of 3,5,5-trimethylhexanoic acid and 2-ethylhexanol, has emerged as a compound of interest in this domain.^{[1][2]} This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential application as a non-phthalate plasticizer. While extensive public data on its plasticizing performance is limited, this document consolidates available information and outlines the standard experimental protocols required for its thorough evaluation. This guide is intended for researchers, scientists, and formulation experts in polymer science and drug development.

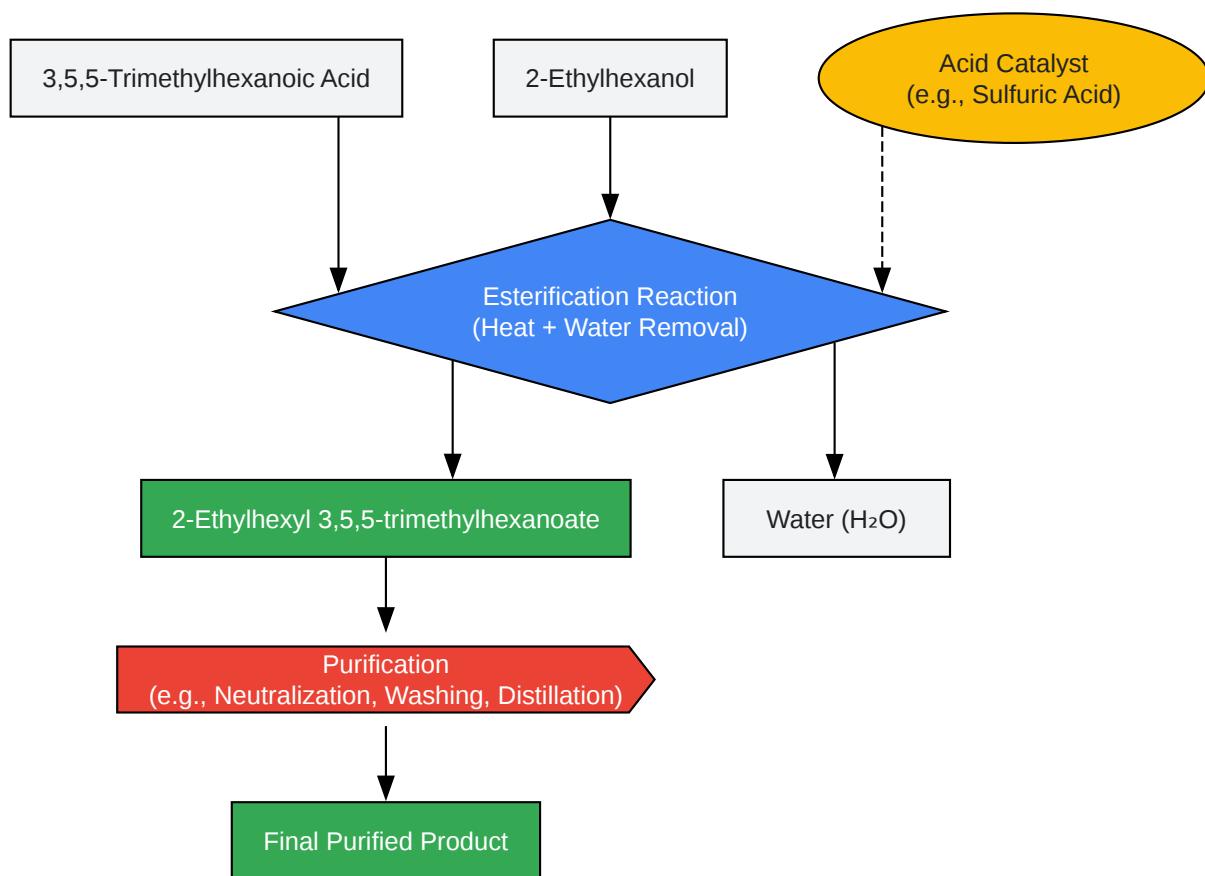
Introduction to Non-Phthalate Plasticizers

Plasticizers are additives that increase the flexibility, durability, and processability of polymeric materials, most notably polyvinyl chloride (PVC).^{[3][4]} For decades, phthalate esters have dominated the market due to their cost-effectiveness and performance.^[4] However, growing health and environmental concerns have led to regulatory scrutiny and a shift towards non-phthalate alternatives.^{[4][5]} These alternatives, such as trimellitates, terephthalates, citrates, and various aliphatic dicarboxylates, are sought for applications with direct human contact,

including medical devices, food packaging, and children's toys.[3][6] **2-Ethylhexyl 3,5,5-trimethylhexanoate** fits within this new generation of plasticizers, valued for its favorable toxicological profile and low volatility.[1]

Chemical Profile of 2-Ethylhexyl 3,5,5-trimethylhexanoate

2-Ethylhexyl 3,5,5-trimethylhexanoate is a branched-chain ester characterized by its hydrophobic nature and good compatibility with a range of polymers.[1][2] Its molecular structure contributes to low volatility, making it suitable for durable formulations requiring stability.[1] It is also known as Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester.[1]


Physicochemical Properties

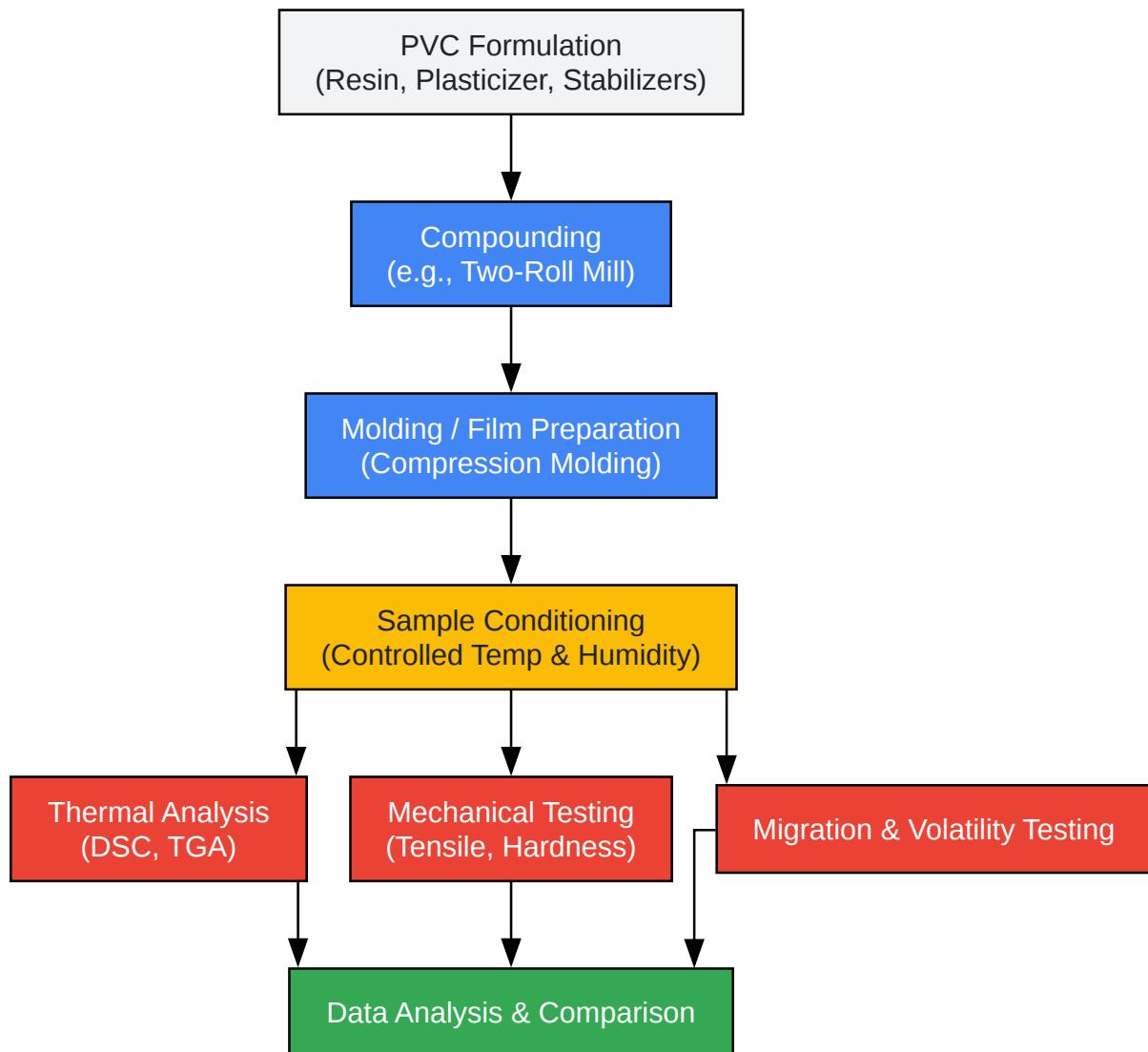
A summary of the known quantitative data for **2-Ethylhexyl 3,5,5-trimethylhexanoate** is presented below. Performance data as a plasticizer in specific polymer matrices are not widely available in public literature and would require dedicated experimental evaluation.

Property	Value	Reference
CAS Number	70969-70-9	[1]
Molecular Formula	C ₁₇ H ₃₄ O ₂	[1]
Molecular Weight	270.46 g/mol	[1]
Appearance	Liquid	[1]
Solubility	Poorly soluble in water; soluble in organic solvents	[1]
Shore A Hardness (PVC)	Data not available	
Tensile Strength (PVC)	Data not available	
Elongation at Break (PVC)	Data not available	
Volatility (Weight Loss)	Data not available; generally low	[1]
Migration Resistance	Data not available	

Synthesis Pathway

2-Ethylhexyl 3,5,5-trimethylhexanoate is synthesized via the esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol.^[2] This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.^[2] Enzymatic synthesis using lipases has also been explored for similar esters, offering a greener alternative with higher product purity.^{[7][8]}

[Click to download full resolution via product page](#)


Synthesis workflow for **2-Ethylhexyl 3,5,5-trimethylhexanoate**.

Experimental Protocols for Plasticizer Evaluation

To fully characterize **2-Ethylhexyl 3,5,5-trimethylhexanoate** as a plasticizer, a series of standardized tests must be performed. The following protocols are based on established ASTM methods and common practices in the polymer industry.[6][9][10]

General Experimental Workflow

The evaluation of a novel plasticizer follows a logical progression from formulation to performance testing.

[Click to download full resolution via product page](#)

General experimental workflow for PVC plasticizer evaluation.

Protocol 1: Evaluation of Plasticizer Efficiency via DSC

Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) of PVC. A lower Tg indicates higher plasticizing efficiency. Methodology:

- Apparatus: Differential Scanning Calorimeter (DSC).[11]
- Procedure: a. Prepare PVC films plasticized with varying concentrations (e.g., 20-60 phr) of **2-Ethylhexyl 3,5,5-trimethylhexanoate**. b. Weigh a 5-10 mg sample of the conditioned PVC film into an aluminum DSC pan and seal it.[12] c. Place the sample and an empty reference pan into the DSC cell. d. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, typically from -100°C to 100°C.[11][12] e. The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan to remove thermal history.[12]

Protocol 2: Evaluation of Mechanical Properties

Objective: To measure the effect of the plasticizer on the mechanical integrity of PVC, including its strength and flexibility. Methodology (based on ASTM D2284):[9][12]

- Apparatus: Universal Testing Machine (UTM) with a suitable load cell.
- Procedure: a. Cut dumbbell-shaped specimens from the conditioned PVC films. b. Measure the thickness and width of the narrow section of each specimen. c. Mount a specimen in the grips of the UTM and attach an extensometer. d. Apply tensile stress at a constant crosshead speed (e.g., 50 mm/min) until the specimen ruptures.[12] e. Record the force and elongation. f. Calculate Tensile Strength (maximum load divided by the original cross-sectional area) and Elongation at Break (strain at rupture).[6]

Protocol 3: Evaluation of Migration Resistance

Objective: To quantify the amount of plasticizer that leaches from the PVC matrix into a simulant liquid. Methodology (based on ASTM D1239):[10]

- Apparatus: Analytical balance, vessels for immersion, chosen solvent (e.g., n-hexane, deionized water).[10]

- Procedure: a. Weigh pre-conditioned, plasticized PVC samples (W_1). b. Immerse the samples in a vessel containing the extracting solvent for a specified time and temperature (e.g., 24 hours at room temperature).[10] c. Remove the samples, gently wipe them dry, and dry them further under vacuum at a mild temperature (e.g., 40°C). d. Weigh the final dried samples (W_2). e. The mass loss due to migration is calculated, subtracting any weight loss observed from a neat polymer reference.[10]

Protocol 4: Evaluation of Thermal Stability and Volatility

Objective: To determine the thermal stability and volatility of the plasticizer within the PVC matrix. Methodology:

- Apparatus: Thermogravimetric Analyzer (TGA).[6]
- Procedure: a. Place a small, known weight of the plasticized PVC sample in the TGA furnace. b. Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen). c. Continuously monitor the sample's weight as a function of temperature. d. The temperature at which significant weight loss occurs indicates decomposition or plasticizer volatilization.[6] For isothermal volatility, samples can be held at a constant temperature (e.g., 70°C for 24 hours) and the percentage weight loss is calculated.[10]

Safety and Toxicological Profile

2-Ethylhexyl 3,5,5-trimethylhexanoate is reported to have low toxicity and a favorable environmental profile, making it a suitable choice for consumer product formulations.[1] Studies on related isononanoate esters have shown them to be non-irritating and non-sensitizing to the skin.[13] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isononanoate esters are safe for use as cosmetic ingredients, though they may enhance the dermal penetration of other compounds in a formulation.[13]

Conclusion

2-Ethylhexyl 3,5,5-trimethylhexanoate presents a promising profile as a non-phthalate plasticizer, characterized by its low volatility, hydrophobic nature, and favorable safety data.[1] While it is already utilized in cosmetics and other formulations, its full potential in demanding plasticizer applications like PVC requires further investigation.[2][14] The experimental protocols detailed in this guide provide a clear framework for researchers to systematically

evaluate its performance in terms of efficiency, mechanical properties, migration, and thermal stability. Such data will be crucial for its adoption as a viable, safe, and effective alternative to traditional phthalates in sensitive applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 70969-70-9: 2-Ethylhexyl 3,5,5-trimethylhexanoate [cymitquimica.com]
- 2. 2-Ethylhexyl 3,5,5-trimethylhexanoate | 70969-70-9 | Benchchem [benchchem.com]
- 3. A Comprehensive Guide to Types and Uses of Plasticizers - Henan Chemger Group Corporation [chemger.com]
- 4. Different Types of Plasticizers Used in Industry: A Comprehensive Guide_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 5. Non-Phthalate Plasticizers: A Safer, Greener Choice – South City Petrochem [southcitypetrochem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling [mdpi.com]
- 9. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. wpachem.com [wpachem.com]
- To cite this document: BenchChem. ["2-Ethylhexyl 3,5,5-trimethylhexanoate" as a non-phthalate plasticizer]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1595931#2-ethylhexyl-3-5-5-trimethylhexanoate-as-a-non-phthalate-plasticizer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com